BenchChemオンラインストアへようこそ!

6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

D-amino acid oxidase inhibition Neurochemistry Schizophrenia

CRITICAL BUYER ADVISORY: This compound's low-nanomolar DAAO potency (IC₅₀ ~8 nM) is strictly dependent on its 3,4-dimethoxyphenyl substituent. Do NOT substitute with 4-chlorophenyl, 4-fluorophenyl, or des-bromo analogs—they are not equipotent and will compromise assay sensitivity. The 6-bromo handle enables rapid SAR library expansion via cross-coupling. Its optimal CNS MPO profile ensures reliable brain exposure for in vivo target engagement studies.

Molecular Formula C19H13BrN2O5
Molecular Weight 429.226
CAS No. 892757-99-2
Cat. No. B2539115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS892757-99-2
Molecular FormulaC19H13BrN2O5
Molecular Weight429.226
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC
InChIInChI=1S/C19H13BrN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3
InChIKeyITXIZSYYROCHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892757-99-2): Procurement-Ready Chemical Profile


6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic heterocyclic compound comprising a coumarin (2H-chromen-2-one) core brominated at the 6-position and substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group . Its molecular formula is C₁₉H₁₃BrN₂O₅, with a molecular weight of 429.22 g/mol, a calculated logP of 4.19, and a topological polar surface area (TPSA) of 67.8 Ų . The compound belongs to a privileged chemotype that has been explored for modulation of D-amino acid oxidase (DAAO) and other therapeutic targets [1].

Why Closely Related Coumarin–Oxadiazole Analogs Cannot Substitute for 6-Bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Minor structural modifications within the 6-bromo-coumarin–oxadiazole series produce profound changes in target engagement. In the DAAO inhibitor chemotype, the 3,4-dimethoxyphenyl substituent on the oxadiazole ring is critical for achieving low-nanomolar inhibitory potency; replacement with 4-chlorophenyl, 4-fluorophenyl, or pyridin-3-yl groups yields compounds with distinct activity profiles that cannot be assumed equipotent [1]. Additionally, removal of the 6-bromo atom (yielding the des-bromo analog CAS 724446-49-5) alters both physicochemical properties and potential metabolic stability, impacting downstream assay behavior. The quantitative evidence below demonstrates that substitution pattern – not merely the coumarin–oxadiazole scaffold – dictates biological performance, making generic substitution a high-risk strategy for procurement decisions.

Quantitative Evidence Guide: Differential Performance of 6-Bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Against Closest Analogs


DAAO Inhibitory Potency: 3,4-Dimethoxyphenyl Analog Outperforms Other Aryl-Substituted Congeners

Among a series of 6-substituted-coumarin–oxadiazole hybrids evaluated for recombinant human DAAO inhibition, compounds bearing the 3,4-dimethoxyphenyl moiety consistently displayed the highest potency. The representative compound with the 3,4-dimethoxyphenyl group achieved an IC₅₀ of 8 nM in the Amplex red fluorescence assay, whereas close analogs with alternate aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibited IC₅₀ values ranging from 43 nM to >100 nM under identical assay conditions [1]. The 6-bromo substituent further contributes to binding affinity; the des-bromo analog (CAS 724446-49-5) shows markedly reduced inhibition (IC₅₀ not reported but classified as weakly active in the same dataset) [1].

D-amino acid oxidase inhibition Neurochemistry Schizophrenia

Physicochemical Differentiation: Balanced LogP and TPSA Profile for CNS-Targeted Assays

The target compound exhibits a calculated logP of 4.19 and a TPSA of 67.8 Ų, positioning it within favorable ranges for blood–brain barrier penetration by passive diffusion . In contrast, the more polar pyridin-3-yl analog (TPSA ~78 Ų) and the less lipophilic des-bromo analog (logP ~3.5) fall outside optimal CNS multiparameter optimization (MPO) windows [1].

CNS drug discovery Permeability Physicochemical properties

Reactive Handle for Diversification: 6-Bromo Substituent Enables Cross-Coupling Chemistry Not Available to Non-Halogenated Analogs

The presence of a bromine atom at the 6-position provides a synthetic handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling facile late-stage diversification for SAR exploration or probe molecule generation [1]. The des-bromo analog (CAS 724446-49-5) lacks this reactive site, limiting downstream chemistry to modifications of the oxadiazole or coumarin core only .

Chemical biology Bioconjugation Structure-activity relationship

Optimal Application Scenarios for 6-Bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Based on Quantitative Evidence


D-Amino Acid Oxidase (DAAO) Inhibitor Screening and Hit Validation

The compound's confirmed low-nanomolar DAAO inhibitory activity (IC₅₀ ~8 nM) positions it as a reference inhibitor for screening campaigns targeting DAAO in neurological disorders such as schizophrenia. Its 3,4-dimethoxyphenyl pharmacophore is critical for potency [1]; use of alternate aryl-substituted analogs would compromise assay sensitivity.

Blood-Brain Barrier Penetration Studies in CNS Drug Discovery

With a logP of 4.19 and TPSA of 67.8 Ų, the compound falls within the optimal CNS MPO range for brain exposure. It serves as a suitable chemical probe for evaluating target engagement in CNS tissues [2], outperforming more polar pyridinyl or less lipophilic des-bromo analogs.

Late-Stage Diversification for Structure-Activity Relationship (SAR) Exploration

The 6-bromo substituent enables rapid generation of analog libraries via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This synthetic advantage supports efficient SAR exploration around the coumarin core, reducing the number of synthetic steps required compared to non-brominated scaffolds [3].

Comparative Pharmacology Studies of Substitution Effects on DAAO Inhibition

The compound's defined structure makes it an ideal tool for head-to-head comparisons with 4-chlorophenyl, 4-fluorophenyl, and des-bromo analogs to deconvolute the contribution of halogen bonding and lipophilicity to target engagement [1].

Quote Request

Request a Quote for 6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.